![molecular formula C41H46Br2O2 B14228384 2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-26-2](/img/structure/B14228384.png)
2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the family of spirobifluorenes. This compound is characterized by its unique structure, which includes two bromine atoms and two octyloxy groups attached to a spirobifluorene core. The presence of these functional groups imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Spirocyclization: The brominated fluorene is then subjected to spirocyclization to form the spirobifluorene core. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Alkylation: The final step involves the introduction of octyloxy groups at the 3’ and 6’ positions. This can be achieved through an alkylation reaction using octyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove or modify specific functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, transition metal catalysts; solvents like THF or diethyl ether; temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like THF or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted spirobifluorenes, while oxidation and reduction reactions can introduce or modify functional groups, resulting in a wide range of derivatives.
科学研究应用
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] has numerous scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting materials. Its unique structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of advanced materials with specific optical and electronic properties. It is used in the fabrication of thin films, nanostructures, and other functional materials.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its functional groups allow for further modification and derivatization, enabling the creation of complex molecular architectures.
Biological Research: The compound is used in the study of biological systems and processes. Its unique structure and properties make it a valuable tool for probing molecular interactions and studying the behavior of biomolecules.
作用机制
The mechanism of action of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is primarily related to its electronic properties and ability to interact with other molecules. The compound’s spirobifluorene core provides a rigid and stable framework, while the bromine and octyloxy groups influence its reactivity and interactions.
Molecular Targets: The compound can interact with various molecular targets, including other organic molecules, metal ions, and biological macromolecules. These interactions are often mediated by non-covalent forces such as van der Waals interactions, hydrogen bonding, and π-π stacking.
Pathways Involved: The compound can participate in various chemical pathways, including electron transfer, energy transfer, and molecular recognition. These pathways are influenced by the compound’s electronic structure and the nature of its interactions with other molecules.
相似化合物的比较
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] can be compared with other similar compounds, such as:
2,7-Dibromofluorene: This compound lacks the spirobifluorene core and octyloxy groups, resulting in different chemical properties and reactivity.
3,6-Bis(octyloxy)fluorene:
9,9’-Spirobi[fluorene]: This compound lacks the bromine and octyloxy groups, resulting in different electronic properties and reactivity.
The uniqueness of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] lies in its combination of functional groups and spirobifluorene core, which imparts specific chemical properties and makes it valuable for various applications.
属性
CAS 编号 |
500761-26-2 |
|---|---|
分子式 |
C41H46Br2O2 |
分子量 |
730.6 g/mol |
IUPAC 名称 |
2',7'-dibromo-3,6-dioctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-23-44-31-17-21-37-35(27-31)36-28-32(45-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42)15-19-33(39)34-20-16-30(43)26-40(34)41/h15-22,25-28H,3-14,23-24H2,1-2H3 |
InChI 键 |
OCCXADUXCUKOAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OCCCCCCCC)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


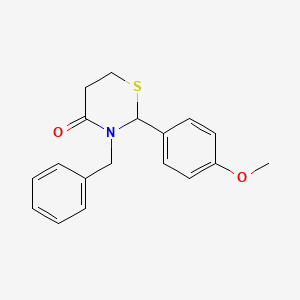
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
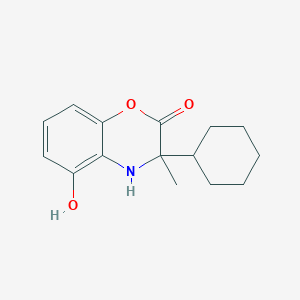
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

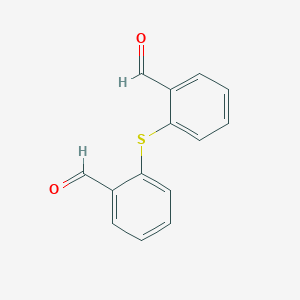
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
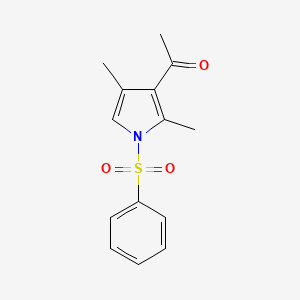
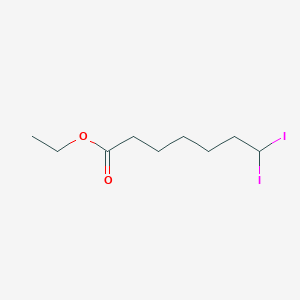

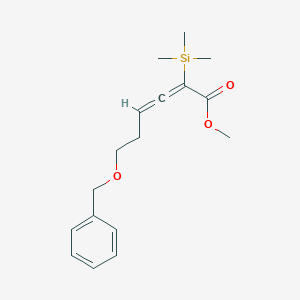
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
